(±)-trans-p-Menthane-3,8-diol
(±)-trans-p-Menthane-3,8-diol
1beta,3beta,4alpha-p-menthane-3,8-diol is a 1r,3c,4t-p-menthane-3,8-diol. It is an enantiomer of a 1alpha,3alpha,4beta-p-menthane-3,8-diol.
Brand Name:
Vulcanchem
CAS No.:
3564-98-5
VCID:
VC0013437
InChI:
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
SMILES:
CC1CCC(C(C1)O)C(C)(C)O
Molecular Formula:
C10H20O2
Molecular Weight:
172.26 g/mol
(±)-trans-p-Menthane-3,8-diol
CAS No.: 3564-98-5
Pheromone
VCID: VC0013437
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
Purity: 93-95%
CAS No. | 3564-98-5 |
---|---|
Product Name | (±)-trans-p-Menthane-3,8-diol |
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
IUPAC Name | (1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
Standard InChI | InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
Standard InChIKey | LMXFTMYMHGYJEI-IWSPIJDZSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O |
SMILES | CC1CCC(C(C1)O)C(C)(C)O |
Canonical SMILES | CC1CCC(C(C1)O)C(C)(C)O |
Description | 1beta,3beta,4alpha-p-menthane-3,8-diol is a 1r,3c,4t-p-menthane-3,8-diol. It is an enantiomer of a 1alpha,3alpha,4beta-p-menthane-3,8-diol. |
Purity | 93-95% |
Synonyms | (1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol;PARA-, MENTHANE-3,8-DIOL; TRANS-P-MENTHANE-3,8-DIOL;; |
PubChem Compound | 19100 |
Last Modified | Nov 11 2021 |
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